![molecular formula C14H19NO5S B1298591 1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid CAS No. 708285-81-8](/img/structure/B1298591.png)

1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

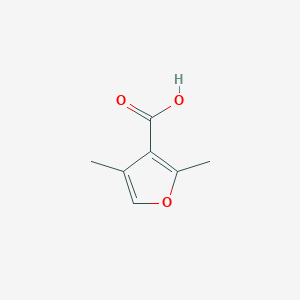

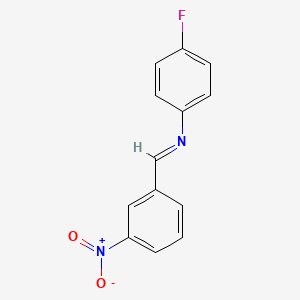

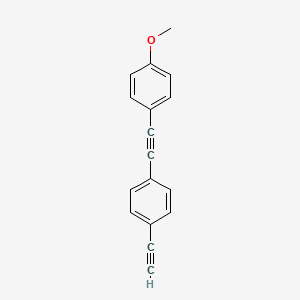

The compound 1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid is a derivative of cyclohexane carboxylic acid, which is characterized by the presence of a sulfonylamino group attached to the cyclohexane ring. This functional group includes a sulfonic acid moiety bonded to an amino group, which in turn is connected to a methoxy-substituted phenyl ring. The compound is related to other cyclohexane carboxylic acid derivatives that have been studied for their conformational preferences and purification methods.

Synthesis Analysis

The synthesis of related compounds, such as 1-sulfonic acid cyclohexane carboxylic acid, involves purification steps that can include activated carbon adsorption-acid precipitation . The optimization of conditions such as activated carbon dosage, solution pH, adsorption time, and final pH value is crucial to achieve high purity levels. For instance, a mass fraction of 99.8% purity was achieved for 1-sulfonic acid cyclohexane carboxylic acid under specific conditions . Although the synthesis details for 1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid are not provided, similar purification techniques may be applicable.

Molecular Structure Analysis

The molecular structure of cyclohexane carboxylic acid derivatives can be confirmed using spectroscopic methods such as infrared spectroscopy (IR), proton nuclear magnetic resonance (^1HNMR), and carbon-13 nuclear magnetic resonance (^13CNMR) . These techniques provide detailed information about the functional groups present and the overall molecular framework. The conformational preferences of cyclohexane carboxylic acids and their salts in different solvents can be determined using NMR spectroscopy, which reveals the populations of different conformers .

Chemical Reactions Analysis

Cyclohexane carboxylic acid derivatives can undergo various chemical reactions. For example, the stereochemical behaviors of cyclohexyl α-sulfonyl carbanions, which are related to the sulfonylamino group in the compound of interest, have been studied. These carbanions can isomerize to more stable conformations and react with electrophiles such as deuterium, methyl groups, and allyl groups . The presence of a sulfonyl group and its position relative to other substituents can significantly influence the reactivity and outcome of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structure. The conformational preferences in different solvents, such as water and dimethyl sulfoxide (DMSO), can vary based on the ionization state of the compound . For instance, the diequatorial (ee) conformation is generally preferred, but the diaxial (aa) conformation can be favored under certain conditions, such as in the dianion form in DMSO . The possibility of intramolecular hydrogen bonding and its effect on ionization constants is also a key aspect of the physical chemistry of these compounds .

Scientific Research Applications

Preparation and Characterization

- Standard Sample Preparation : The synthesis and characterization of related compounds, such as 1-sulfonic acid cyclohexane carboxylic acid, have been optimized for purity and confirmed through IR, 1HNMR, and 13CNMR, indicating its potential as a standard sample for liquid chromatography analysis (Li Wen-juan, 2012).

Synthesis Applications

High-pressure-assisted Synthesis : The synthesis of (methoxyphenyl)maleic anhydrides under high pressure, followed by conversion into imides of aryl-bicyclo and arylcyclohexene dicarboxylic acids, showcases advanced techniques in the creation of complex molecules with potential for further pharmaceutical development (A. I. Roshchin et al., 2007).

Potential Anti-inflammatory Agents : Novel compounds synthesized with a similar structural motif have been explored for their potential as anti-inflammatory agents, highlighting the therapeutic applications of such chemical structures (Madhavi Gangapuram & K. Redda, 2006).

Catalytic and Material Science Applications

Oxidation Catalysis : Research into polymers derived from similar chemical structures has shown their effectiveness as catalysts in the oxidation of cyclohexane, demonstrating the compound's relevance in industrial chemistry applications (S. Hazra et al., 2016).

Solid Electrolytes for Solar Cells : The application of molecular gelators to solidify ionic liquid electrolytes, incorporating structures akin to the compound , for use in dye-sensitized solar cells, signifies its potential in renewable energy technologies (Jean-David Décoppet et al., 2014).

properties

IUPAC Name |

1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-20-11-6-5-7-12(10-11)21(18,19)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRASMNKLRBLFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359571 |

Source

|

| Record name | F9995-0435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid | |

CAS RN |

708285-81-8 |

Source

|

| Record name | F9995-0435 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)